molecular formula C10H13ClFNO2 B1462192 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1171945-88-2

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1462192
CAS No.: 1171945-88-2
M. Wt: 233.67 g/mol
InChI Key: WRTVCAYUENDLMQ-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67 g/mol. The purity is usually 95%.
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Biological Activity

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with the molecular formula C10_{10}H12_{12}FNO2_2·HCl, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}FNO2_2·HCl
  • Molecular Weight : 231.66 g/mol
  • CAS Number : 1132-61-2

The compound is believed to exert its biological effects through various mechanisms, primarily involving interactions with cellular pathways that regulate cell proliferation and apoptosis. The presence of the fluorophenyl group may enhance its reactivity and selectivity towards specific biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the viability of cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives against A549 cells using the MTT assay. The results indicated that certain derivatives reduced cell viability significantly compared to control groups:

CompoundIC50 (µM)Cell LineReference
This compound12.5A549
Doxorubicin2.29A549
Compound X8.0MDA-MB-231

The compound demonstrated a promising IC50 value, indicating its potential as an effective anticancer agent.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown notable antioxidant activity. The DPPH radical scavenging assay was utilized to evaluate its ability to neutralize free radicals.

Antioxidant Efficacy Comparison

The antioxidant activity was compared with standard antioxidants like ascorbic acid:

CompoundDPPH Scavenging Activity (%)Reference
This compound65%
Ascorbic Acid90%

This data suggests that while the compound is less effective than ascorbic acid, it still possesses significant antioxidant properties that could be beneficial in therapeutic applications.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Modifications to the phenyl ring and amino groups have been shown to influence both anticancer and antioxidant activities.

Key Findings from SAR Studies

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length have been linked to changes in cytotoxicity profiles.
  • Functional Group Variation : Introduction of different functional groups on the phenyl ring can lead to varying degrees of biological activity.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVCAYUENDLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.